molecular formula C21H16ClNO2 B5712396 3-(4-chlorophenyl)-N-(4-phenoxyphenyl)acrylamide

3-(4-chlorophenyl)-N-(4-phenoxyphenyl)acrylamide

Cat. No. B5712396
M. Wt: 349.8 g/mol
InChI Key: CVPOMPWHYNRNHN-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-(4-phenoxyphenyl)acrylamide, also known as CPAA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of acrylamide derivatives, which have been shown to possess various biological activities such as anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of 3-(4-chlorophenyl)-N-(4-phenoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. This compound has been shown to inhibit the Akt/mTOR and MAPK/ERK pathways, which are involved in cell growth and survival. This compound has also been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been reported to have anti-inflammatory and neuroprotective effects, although these effects have not been extensively studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-chlorophenyl)-N-(4-phenoxyphenyl)acrylamide is its potential therapeutic properties, particularly in the field of cancer research. This compound has been shown to possess anti-proliferative and pro-apoptotic effects on various cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(4-chlorophenyl)-N-(4-phenoxyphenyl)acrylamide. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the potential therapeutic properties of this compound in vivo, particularly in animal models of cancer. Additionally, the study of the molecular mechanisms underlying the anti-cancer and other biological effects of this compound could provide valuable insights into the development of new cancer therapies.

Synthesis Methods

3-(4-chlorophenyl)-N-(4-phenoxyphenyl)acrylamide can be synthesized through a multistep reaction using commercially available starting materials. The first step involves the preparation of 4-chlorobenzaldehyde and 4-phenoxybenzaldehyde, which are then reacted with malonic acid in the presence of a catalytic amount of piperidine to yield the corresponding ethyl esters. The esters are then hydrolyzed to produce the corresponding acids, which are then condensed with acryloyl chloride in the presence of triethylamine to yield the final product, this compound.

Scientific Research Applications

3-(4-chlorophenyl)-N-(4-phenoxyphenyl)acrylamide has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to possess anti-proliferative and pro-apoptotic effects on various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been reported to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(4-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO2/c22-17-9-6-16(7-10-17)8-15-21(24)23-18-11-13-20(14-12-18)25-19-4-2-1-3-5-19/h1-15H,(H,23,24)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPOMPWHYNRNHN-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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